molecular formula C7H5F3N2O4 B1482510 1-(carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 2091610-80-7

1-(carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1482510
CAS No.: 2091610-80-7
M. Wt: 238.12 g/mol
InChI Key: FOTRRVBAODALBW-UHFFFAOYSA-N
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Description

1-(Carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts to facilitate the formation of the desired product . The reaction conditions often include the use of specific solvents and temperature controls to ensure optimal yields and purity.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow microreactor systems. These systems allow for precise control over reaction parameters, leading to efficient and sustainable production of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(Carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 1-(carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The pathways involved in its mechanism of action include enzyme inhibition and modulation of receptor activity .

Comparison with Similar Compounds

Uniqueness: 1-(Carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-(Carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that exhibits significant biological activity, particularly in anti-inflammatory and analgesic applications. This compound features a unique combination of carboxymethyl and trifluoromethyl groups, which enhances its pharmacological properties, making it a candidate for various therapeutic uses.

  • Molecular Formula : C7H5F3N2O4
  • Molecular Weight : 238.12 g/mol
  • Structure : The compound consists of a five-membered pyrazole ring with two carboxylic acid functionalities and a trifluoromethyl group, contributing to its lipophilicity and potential binding affinity to biological targets.

Table 1: Structural Comparison of Related Compounds

Compound NameStructural FeaturesUnique Properties
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acidContains a methyl group instead of carboxymethylPotentially lower polarity
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylateEthyl ester instead of carboxylic acidEnhanced lipophilicity
3-Trifluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acidLacks carboxymethyl groupDifferent bioactivity profile

Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including this compound, exhibit notable anti-inflammatory effects. A study highlighted that derivatives of this compound showed significant inhibition of COX-1 and COX-2 enzymes, which are critical in the inflammatory process. Specifically, compounds with similar structures demonstrated selectivity indexes indicating their potential as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study: COX Inhibition

In a comparative study, various pyrazole derivatives were screened for their COX inhibitory activity. For instance, one derivative exhibited an IC50 value of 5.40 μM for COX-1 and 0.01 μM for COX-2, showcasing its potency compared to standard treatments like celecoxib .

Analgesic Activity

The analgesic properties of this compound have been evaluated using models such as the carrageenan-induced paw edema test in rats. Results indicated that this compound significantly reduced pain responses, suggesting its efficacy as an analgesic agent .

Safety Profile

Safety assessments conducted on related pyrazole compounds revealed minimal degenerative changes in vital organs such as the stomach and liver, indicating their potential for gastrointestinal safety . In vivo studies demonstrated that the acute oral toxicity levels were above 2000 mg/kg, suggesting a favorable safety margin for therapeutic use .

The dual functionality of the carboxymethyl and trifluoromethyl groups enhances the compound's interaction with biological targets. The carboxylic acid moieties facilitate hydrogen bonding with enzyme active sites, while the trifluoromethyl group increases lipophilicity, improving membrane permeability and bioavailability .

Properties

IUPAC Name

1-(carboxymethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O4/c8-7(9,10)5-3(6(15)16)1-12(11-5)2-4(13)14/h1H,2H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTRRVBAODALBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(=O)O)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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